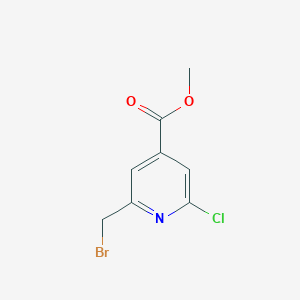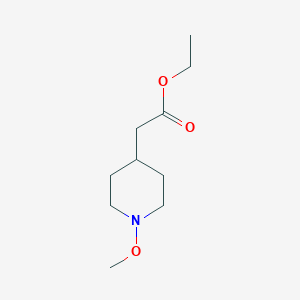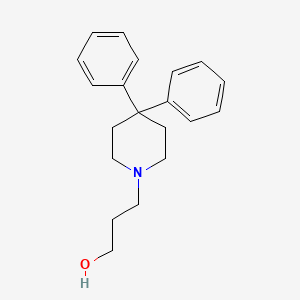
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group and a chloro group attached to the isonicotinic acid methyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate typically involves the bromination of methyl 6-chloroisonicotinate. One common method includes the reaction of methyl 6-chloroisonicotinate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the formation of the desired bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiols, and ethers.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl 2-(bromomethyl)isonicotinate.
科学研究应用
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate has diverse applications in scientific research:
作用机制
The mechanism of action of Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The chloro group may also contribute to the compound’s overall reactivity and binding affinity .
相似化合物的比较
Similar Compounds
Uniqueness
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate is unique due to the presence of both bromomethyl and chloro groups on the isonicotinic acid methyl ester.
属性
分子式 |
C8H7BrClNO2 |
|---|---|
分子量 |
264.50 g/mol |
IUPAC 名称 |
methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-6(4-9)11-7(10)3-5/h2-3H,4H2,1H3 |
InChI 键 |
SVNSVVSMMKBGTN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2H-thieno[3,2-e]-1,2-thiazine-3-methanol](/img/structure/B8437994.png)













